molecular formula C13H14F2N2O2 B2802408 N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide CAS No. 1311678-57-5

N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide

Cat. No.: B2802408
CAS No.: 1311678-57-5
M. Wt: 268.264
InChI Key: DLHOOLVHUVPHMA-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide is a chemical compound that belongs to the class of acetamides This compound is characterized by the presence of a cyano group, a methylpropyl group, and a difluorophenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One possible synthetic route could involve the reaction of 2-(2,4-difluorophenoxy)acetic acid with N-(1-cyano-1-methylpropyl)amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or modulator of biological pathways.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it could act by binding to a specific enzyme or receptor, thereby modulating its activity. The cyano group and difluorophenoxy group could play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1-methylpropyl)-2-(2,4-dichlorophenoxy)acetamide: Similar structure but with chlorine atoms instead of fluorine.

    N-(1-cyano-1-methylpropyl)-2-(2,4-dimethylphenoxy)acetamide: Similar structure but with methyl groups instead of fluorine.

Uniqueness

The presence of the difluorophenoxy group in N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide may impart unique properties such as increased lipophilicity, metabolic stability, and specific interactions with biological targets compared to its analogs with different substituents.

Properties

IUPAC Name

N-(2-cyanobutan-2-yl)-2-(2,4-difluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O2/c1-3-13(2,8-16)17-12(18)7-19-11-5-4-9(14)6-10(11)15/h4-6H,3,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHOOLVHUVPHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)COC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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